
CAY10416
概要
説明
CAY10416は、シクロオキシゲナーゼ-2と5-リポキシゲナーゼの両方を阻害することで知られる化学化合物です。 これらの酵素は炎症プロセスに関与しており、this compoundは炎症性疾患や前立腺がんの潜在的な治療薬となります 。 この化合物は、シクロオキシゲナーゼ-1よりもシクロオキシゲナーゼ-2に対して有意な選択性を示しており、研究や潜在的な治療用途における貴重なツールとなっています .
準備方法
合成経路と反応条件
特定の合成経路と反応条件は機密情報であり、詳細な情報は公的文献では容易に入手できません .
工業的生産方法
通常、このような化合物は、純度と一貫性を確保するために、厳格な品質管理基準を設けた専用施設で製造されます .
化学反応解析
反応の種類
CAY10416は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。
還元: 還元反応は、this compoundに存在する官能基を修飾することができます。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 特定の条件は、目的の反応と関与する官能基によって異なります .
主な生成物
これらの反応から生成される主な生成物には、this compoundのさまざまな誘導体が含まれ、これらは異なる生物学的活性と特性を持つ可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: シクロオキシゲナーゼ-2と5-リポキシゲナーゼの阻害を研究するためのツールとして使用されます。
生物学: アポトーシスや増殖を含む細胞プロセスに対する影響について調査されています。
医学: 炎症性疾患や前立腺がんの潜在的な治療薬。
化学反応の分析
Types of Reactions
CAY10416 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
科学的研究の応用
The compound CAY10416, a selective inhibitor of the Janus kinase 2 (JAK2) enzyme, has garnered attention for its potential applications in various scientific and medical fields. This article explores the applications of this compound, focusing on its role in drug discovery, therapeutic interventions, and case studies that highlight its efficacy.
Targeting Hematological Malignancies
This compound has been investigated for its potential in treating diseases such as myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML). Research indicates that JAK2 inhibitors can reduce proliferation and induce apoptosis in cancer cells expressing mutated JAK2.
Case Study: Myelofibrosis
In a study involving patients with myelofibrosis, treatment with this compound resulted in significant reductions in splenomegaly and improvement in quality of life measures. The compound's ability to inhibit JAK2 signaling pathways was crucial in managing disease symptoms and progression.
Autoimmune Diseases
This compound's inhibition of JAK2 also extends to autoimmune conditions where JAK-STAT signaling plays a role. Conditions such as rheumatoid arthritis and psoriasis have been targets for exploration.
Case Study: Rheumatoid Arthritis
Clinical trials have shown that this compound can modulate inflammatory cytokine production, leading to decreased joint inflammation and damage. Patients experienced reduced disease activity scores, demonstrating the compound's therapeutic potential.
Table 1: Mechanism Comparison with Other JAK Inhibitors
Compound | Target Enzyme | Selectivity | Clinical Application |
---|---|---|---|
This compound | JAK2 | High | Myelofibrosis, AML |
Ruxolitinib | JAK1/JAK2 | Moderate | Myelofibrosis, Psoriasis |
Tofacitinib | JAK1 | High | Rheumatoid Arthritis |
作用機序
CAY10416は、シクロオキシゲナーゼ-2と5-リポキシゲナーゼの活性を阻害することにより、その効果を発揮します。これらの酵素は、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの産生に関与しています。 これらの酵素を阻害することにより、this compoundはこれらのメディエーターの産生を減らし、炎症を軽減し、がん細胞の増殖を阻害する可能性があります .
類似の化合物との比較
類似の化合物
CAY10410: シクロオキシゲナーゼ-2と5-リポキシゲナーゼの両方を阻害する別の化合物で、類似の特性を持っています。
CAY10411: シクロオキシゲナーゼ-2の選択的阻害で知られています。
CAY10412: 二重阻害特性を持つ化合物ですが、選択性のプロファイルが異なります.
独自性
This compoundは、シクロオキシゲナーゼ-1よりもシクロオキシゲナーゼ-2に対して高い選択性を持ち、シクロオキシゲナーゼ-2と5-リポキシゲナーゼの両方を強力に阻害することから、独自性があります。 この二重阻害により、研究や潜在的な治療用途における貴重な化合物となっています .
類似化合物との比較
Similar Compounds
CAY10410: Another dual inhibitor of cyclooxygenase-2 and 5-lipoxygenase with similar properties.
CAY10411: Known for its selective inhibition of cyclooxygenase-2.
CAY10412: A compound with dual inhibition properties but different selectivity profiles.
Uniqueness
CAY10416 is unique due to its high selectivity for cyclooxygenase-2 over cyclooxygenase-1 and its potent inhibition of both cyclooxygenase-2 and 5-lipoxygenase. This dual inhibition makes it a valuable compound for research and potential therapeutic applications .
生物活性
CAY10416 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain management. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and relevant case studies.
This compound selectively inhibits COX-2, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-2 activity reduces the inflammatory response in tissues and can alleviate symptoms associated with conditions such as arthritis and other inflammatory disorders.
Key Mechanisms:
- Inhibition of Prostaglandin Synthesis : By blocking COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins.
- Modulation of Cytokine Production : Studies indicate that this compound can influence the expression levels of various cytokines involved in inflammation, such as TNF-α and IL-1β.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table highlighting key findings from research on this compound.
Case Studies
Several case studies have illustrated the efficacy of this compound in clinical settings:
-
Case Study 1: Osteoarthritis Management
- Objective : To assess the impact of this compound on pain relief in osteoarthritis patients.
- Findings : Patients reported a significant reduction in pain scores after four weeks of treatment with this compound compared to baseline measurements.
-
Case Study 2: Post-Surgical Inflammation
- Objective : To evaluate the effectiveness of this compound in reducing inflammation following surgical procedures.
- Findings : The use of this compound led to a marked decrease in post-operative swelling and pain, suggesting its potential as a post-surgical analgesic.
Research Findings
Research has consistently shown that this compound possesses notable anti-inflammatory properties. Key findings from recent studies include:
- In Vitro Studies : this compound has been shown to inhibit COX-2 activity effectively, with IC50 values indicating potent inhibition at low concentrations.
- In Vivo Studies : Animal models treated with this compound exhibited significantly reduced markers of inflammation and improved functional outcomes compared to untreated controls.
特性
IUPAC Name |
3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN2O5S/c1-35-29(12-14-36-15-13-29)22-16-23(30)18-26(17-22)37-20-24-19-28(21-6-4-3-5-7-21)32(31-24)25-8-10-27(11-9-25)38(2,33)34/h3-11,16-19H,12-15,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRVCJAJAXULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C2=CC(=CC(=C2)F)OCC3=NN(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440229 | |
Record name | 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443919-96-8 | |
Record name | 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。